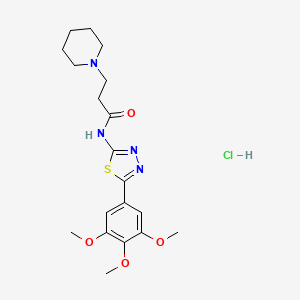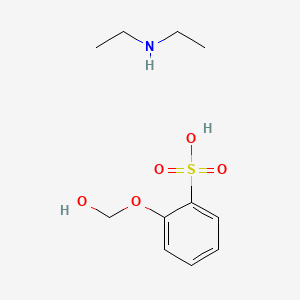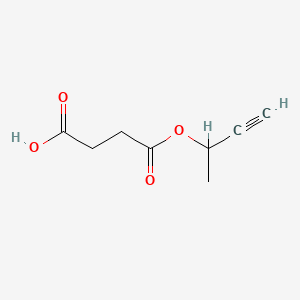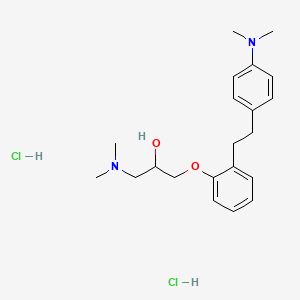
(R)-alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a cyclohexa-1,4-diene ring, and an acetyl chloride moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable diene precursor followed by the introduction of the amino group through reductive amination. The acetyl chloride group is then introduced via acylation reactions. The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance reaction efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
®-alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acetyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alcohols or amines.
Hydrolysis: The acetyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, and primary amines under mild to moderate conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Major Products
The major products formed from these reactions include substituted amides, esters, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its reactive functional groups. It can also serve as a precursor for the synthesis of biologically active molecules .
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, making it a potential candidate for drug development. Its ability to interact with various biological targets can be exploited for therapeutic purposes .
Industry
In the industrial sector, ®-alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes .
Wirkmechanismus
The mechanism of action of ®-alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity. The cyclohexa-1,4-diene ring can participate in π-π interactions, while the amino and acetyl chloride groups can form hydrogen bonds and ionic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrochloric Acid: While not structurally similar, hydrochloric acid is often used in the preparation of hydrochloride salts of organic compounds.
Hydrogen Chloride: Similar to hydrochloric acid, hydrogen chloride is used in various industrial processes and can form hydrochloride salts.
Uniqueness
®-alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride is unique due to its combination of a cyclohexa-1,4-diene ring with an amino and acetyl chloride group. This unique structure imparts specific reactivity and stability, making it valuable for diverse applications in research and industry .
Eigenschaften
CAS-Nummer |
40849-48-7 |
|---|---|
Molekularformel |
C8H11Cl2NO |
Molekulargewicht |
208.08 g/mol |
IUPAC-Name |
(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl chloride;hydrochloride |
InChI |
InChI=1S/C8H10ClNO.ClH/c9-8(11)7(10)6-4-2-1-3-5-6;/h1-2,5,7H,3-4,10H2;1H/t7-;/m1./s1 |
InChI-Schlüssel |
DLDIEAJVIRFDHY-OGFXRTJISA-N |
Isomerische SMILES |
C1C=CCC(=C1)[C@H](C(=O)Cl)N.Cl |
Kanonische SMILES |
C1C=CCC(=C1)C(C(=O)Cl)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


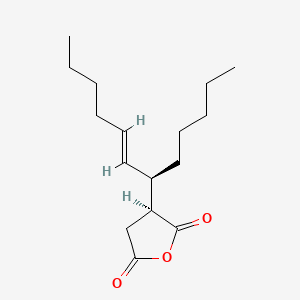

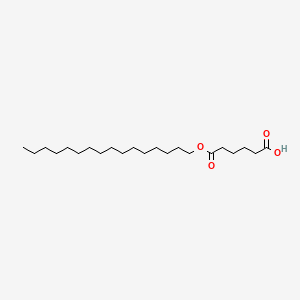
![Methyl 8-ethyl-5,6,7,8-tetrahydro-2-methoxy-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12691972.png)

![2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid hydrochloride](/img/structure/B12691998.png)
